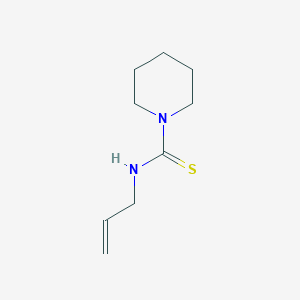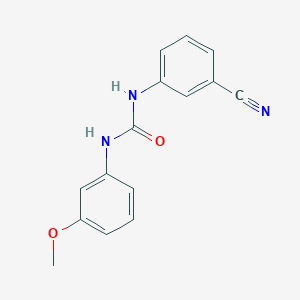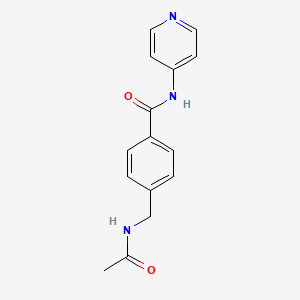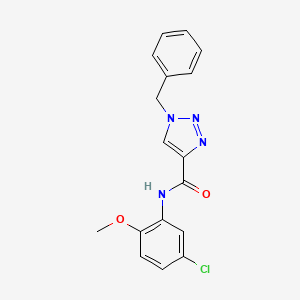![molecular formula C17H20N2OS B7457394 N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide, also known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP belongs to the class of compounds known as GABAergic agents, which interact with the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain.
Wirkmechanismus
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide acts as a positive allosteric modulator of GABA(A) receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the brain. This compound binds to a specific site on the GABA(A) receptor, which enhances the effects of GABA on the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, leading to anxiolytic, sedative, and anticonvulsant effects. This compound has also been shown to increase slow wave sleep and decrease REM sleep in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the GABAergic system. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, this compound does have some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to achieve consistent effects in animal models. In addition, this compound has a narrow therapeutic window, which can make it difficult to achieve therapeutic effects without causing side effects.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide. One area of interest is the development of novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in the use of this compound as a tool for studying the GABAergic system in more detail, including the development of new imaging techniques and the use of this compound in electrophysiological studies.
Synthesemethoden
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylphenethylamine with thioacetic acid followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methylphenethylamine with 2-thiophenecarboxaldehyde followed by reduction with sodium borohydride. The synthesis of this compound is a complex process and requires careful attention to detail to ensure the purity and efficacy of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-4-2-3-5-14(13)6-9-18-17(20)19-10-7-16-15(12-19)8-11-21-16/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMJHCDDLFAQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)



![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)